(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a 1,3,4-thiadiazole moiety have been studied for their antimicrobial properties . They may act by interacting with bacterial or fungal proteins, disrupting their normal function .
Mode of action
Other 1,3,4-thiadiazole derivatives have been shown to interact with microbial proteins, leading to cell death .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many antimicrobial agents work by disrupting essential biochemical pathways in the microbes, such as dna replication or protein synthesis .
Result of action
As an antimicrobial agent, the result of this compound’s action would likely be the death of the targeted microbes .
Properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-12-19-20-16(25-12)13-6-5-9-22(11-13)17(24)15-10-18-23(21-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVKKIZFQWAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.